molecular formula C9H10N2S B2509020 4-Ethyl-5-methyl-2-sulfanylidene-1H-pyridine-3-carbonitrile CAS No. 1428125-41-0

4-Ethyl-5-methyl-2-sulfanylidene-1H-pyridine-3-carbonitrile

Cat. No. B2509020
CAS RN: 1428125-41-0
M. Wt: 178.25
InChI Key: KZLPOVIWWDKFEP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves several steps, including the introduction of the ethyl and methyl groups, sulfur substitution, and nitrile addition. While specific synthetic routes may vary, researchers have explored various methods to access this compound .

Scientific Research Applications

Synthesis and Molecular Structure

One significant application of 4-Ethyl-5-methyl-2-sulfanylidene-1H-pyridine-3-carbonitrile derivatives is in the synthesis of novel heterocyclic systems. For instance, Bondarenko et al. (2016) demonstrated the synthesis of 2H-pyrano[4",3",2":4',5']chromeno[2',3':4,5]thieno[2,3-b]pyridin-2-ones. This synthesis involved consecutive intramolecular cyclization reactions, highlighting the role of 4-Ethyl-5-methyl-2-sulfanylidene-1H-pyridine-3-carbonitrile in creating complex molecular structures (Bondarenko et al., 2016).

Crystal Structure and Spectroscopic Analysis

In another study, Mo et al. (2007) focused on the crystal structure and spectroscopic analysis of related compounds. They prepared a compound with a structure similar to 4-Ethyl-5-methyl-2-sulfanylidene-1H-pyridine-3-carbonitrile and determined its crystal structure using X-ray diffraction. This research emphasizes the importance of understanding the structural properties of such compounds (Mo et al., 2007).

Synthesis of Pyridine and Fused Pyridine Derivatives

The compound is also used in the synthesis of pyridine derivatives. Al-Issa (2012) reported the synthesis of a series of pyridine carbonitriles, demonstrating the versatility of 4-Ethyl-5-methyl-2-sulfanylidene-1H-pyridine-3-carbonitrile in organic synthesis (Al-Issa, 2012).

Nonlinear Optical Analysis

Dhandapani et al. (2017) explored the nonlinear optical properties of a crystal derived from a related compound. They highlighted the potential applications of these materials in optical technologies, suggesting a wider application scope for derivatives of 4-Ethyl-5-methyl-2-sulfanylidene-1H-pyridine-3-carbonitrile (Dhandapani et al., 2017).

Synthesis of Biologically Active Compounds

Stolarczyk et al. (2018) synthesized novel 4-thiopyrimidine derivatives starting from a related compound. Their research focused on the structural analysis and cytotoxic activity of these derivatives, indicating potential applications in medicinal chemistry (Stolarczyk et al., 2018).

properties

IUPAC Name

4-ethyl-5-methyl-2-sulfanylidene-1H-pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2S/c1-3-7-6(2)5-11-9(12)8(7)4-10/h5H,3H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZLPOVIWWDKFEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=S)NC=C1C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethyl-5-methyl-2-sulfanylidene-1H-pyridine-3-carbonitrile

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